2-Bromo-5-chlorophenol

Descripción general

Descripción

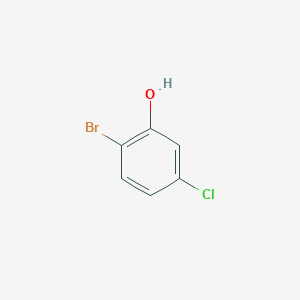

2-Bromo-5-chlorophenol is an organic compound with the molecular formula C6H4BrClO. It is characterized by the presence of both bromine and chlorine atoms attached to a phenol ring. This compound is a pale yellow solid and is known for its applications in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-5-chlorophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the bromination and chlorination of phenol derivatives. For example, 5-bromo-2-chloroanisole can be treated with boron tribromide in dichloromethane at low temperatures, followed by warming to room temperature and stirring for an extended period .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-chlorophenol undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can be involved in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : 2-Bromo-5-chlorophenol serves as a crucial intermediate in the synthesis of more complex organic compounds. It can participate in various chemical reactions, including substitution, oxidation, and coupling reactions .

Biology

- Building Block for Bioactive Molecules : This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its structural properties allow it to interact with biological macromolecules, which can lead to significant biological activities .

Medicine

- Pharmaceutical Development : this compound is involved in developing therapeutic agents. For instance, it has been used as a precursor in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment .

Industrial Applications

- Production of Dyes and Pigments : In industrial settings, this compound is employed in manufacturing dyes and pigments due to its unique chemical properties that enhance color stability and intensity.

Case Study 1: Synthesis of SGLT2 Inhibitors

A recent study highlighted the efficient synthesis of a key intermediate for SGLT2 inhibitors using this compound. The process was optimized for large-scale production, demonstrating high yield and cost-effectiveness, which is crucial for pharmaceutical applications .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial potential of complexes formed with this compound derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria. This study utilized various metal complexes to improve biological efficacy compared to the free ligand .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-chlorophenol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-chlorophenol

- 4-Bromo-2-chlorophenol

- 5-Bromo-2-chlorophenol

Uniqueness

2-Bromo-5-chlorophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

2-Bromo-5-chlorophenol (C6H4BrClO) is a halogenated phenolic compound that has garnered attention for its biological activities, particularly in antimicrobial and antioxidant contexts. This article synthesizes recent research findings on its biological properties, including data tables and case studies.

This compound is characterized by its bromine and chlorine substituents on the phenolic ring, which influence its chemical reactivity and biological interactions. The compound is known to be a permeant through the blood-brain barrier (BBB) and acts as an inhibitor of the CYP1A2 enzyme, which is significant for drug metabolism .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogenic bacteria. A study employing in vitro assays tested its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) at 50 μM | Zone of Inhibition (mm) at 100 μM |

|---|---|---|

| Staphylococcus aureus | 42 ± 1.1 | 62 ± 0.9 |

| Bacillus subtilis | 37 ± 0.6 | 57 ± 1.3 |

| Escherichia coli | 31 ± 1.5 | 51 ± 2.0 |

| Klebsiella pneumoniae | 27 ± 2.1 | 44 ± 1.7 |

The zones of inhibition indicate that the antimicrobial activity is concentration-dependent, with greater effects observed at higher concentrations .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay, which measures the ability of compounds to donate electrons to neutralize free radicals.

Table 2: Antioxidant Activity of this compound

| Concentration (μg/mL) | Radical Scavenging Activity (%) |

|---|---|

| 20 | 8.2 |

| 40 | 15.7 |

| 60 | 24.5 |

| 80 | 37.2 |

| 100 | 48.5 |

The results demonstrate that as the concentration increases, so does the radical scavenging activity, indicating a potential protective role against oxidative stress .

Toxicity Studies

Toxicity assessments were conducted using various human cell lines, including WISH cells (human epithelial amnion) and MRC-5 cells (normal human lung fibroblasts). The studies revealed that at lower concentrations, the compound did not adversely affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Computational Studies

In addition to experimental evaluations, computational studies have been employed to predict the interactions of this compound with biological targets. Molecular docking studies identified potential binding sites that correlate with observed biological activities, enhancing our understanding of its mechanism of action.

Key Findings from Computational Studies:

- Binding Affinity : The compound demonstrated strong binding affinities to various receptors implicated in bacterial resistance mechanisms.

- Stability and Reactivity : DFT calculations indicated favorable stability profiles for the compound, suggesting it could serve as a lead for further drug development.

Propiedades

IUPAC Name |

2-bromo-5-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRKYXVZQWHGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534671 | |

| Record name | 2-Bromo-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13659-23-9 | |

| Record name | 2-Bromo-5-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13659-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.